

An In-depth Technical Guide to the Chemical Structure of the Antibiotic Echinomycin

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Compound of Interest		
Compound Name:	Echinomycin	
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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Echinomycin is a potent, naturally occurring cyclic depsipeptide antibiotic isolated from various Streptomyces species, such as Streptomyces echinatus.[1][2] It belongs to the quinoxaline family of antibiotics and exhibits significant antibacterial, antiviral, and, most notably, anticancer activities.[2][3] Its primary mechanism of action involves bis-intercalation into DNA, which inhibits DNA replication and RNA synthesis.[1][2] More recently, **Echinomycin** has garnered substantial interest as a highly potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in tumor progression and metastasis.[4][5] This technical guide provides a comprehensive overview of the chemical structure of **Echinomycin**, its mechanism of action, quantitative biological data, and detailed experimental protocols relevant to its study.

Core Chemical Structure

Echinomycin possesses a complex and unique architecture. It is a dimeric cyclic peptide, meaning its structure is formed by the dimerization of two identical peptide chains that are cyclized.[3] The defining features of its structure are:

 Cyclic Depsipeptide Core: The backbone is an octapeptide ring that includes both amide and ester (depsi) bonds.



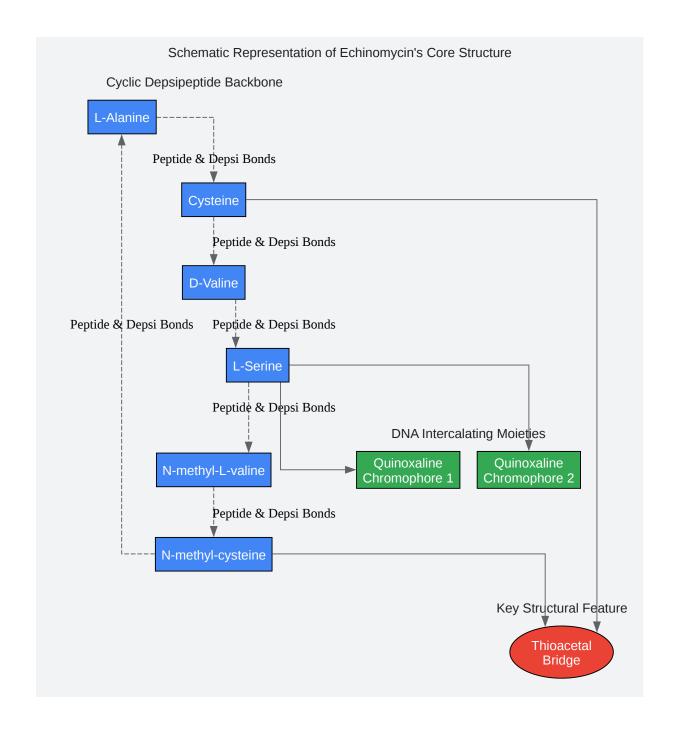




- Quinoxaline Chromophores: Two planar quinoxaline-2-carboxylic acid moieties are attached to the peptide core. These aromatic groups are responsible for the molecule's ability to intercalate into DNA.[3][6]
- Thioacetal Bridge: A distinctive feature is the thioacetal bridge that cross-links the peptide backbone, contributing to its rigid, saddle-like conformation.[2][3] This bridge is formed post-translationally from two cysteine residues.

The molecular formula of **Echinomycin** is C₅₁H₆₄N₁₂O₁₂S₂.[4]





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Caption: Schematic diagram of **Echinomycin**'s key structural components.



Quantitative Physicochemical and Biological Data

The biological activity and physical properties of **Echinomycin** have been quantified across various studies. The following tables summarize key data points.

Table 1: Physicochemical Properties

Property	Value "	Reference
Molecular Formula	C51H64N12O12S2	[4]
Molecular Weight	1101.26 g/mol	
CAS Number	512-64-1	[4]
Solubility	Soluble in DMSO at 5 mg/mL	[4]

Table 2: In Vitro Biological Activity

Parameter	Target/Cell Line	Value	Reference
IC50	HIF-1α DNA-Binding	29.4 pM	[7]
EC50	Hypoxic Induction of Luciferase (U251- HRE cells)	1.2 nM	[7]
In Vitro Response	Human Tumor Colony-Forming Units	16-19% response rate at 0.001-0.1 μg/mL	[8]

Mechanism of Action and Signaling Pathways

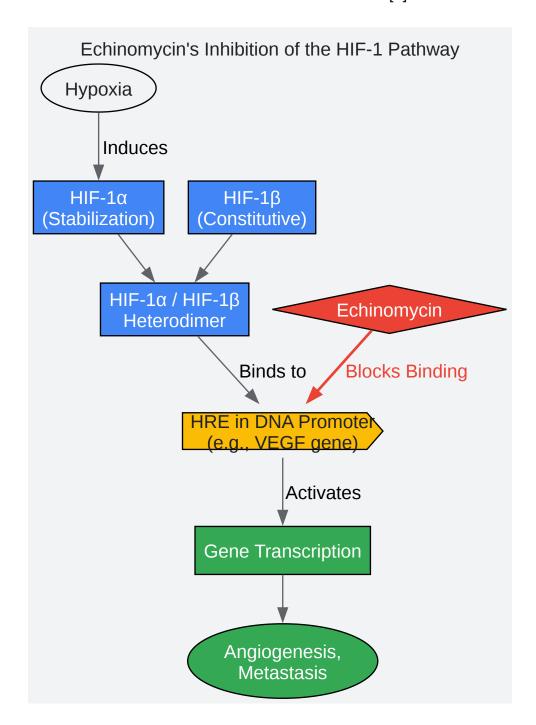
Echinomycin's potent anticancer effects stem from two primary mechanisms: direct DNA bisintercalation and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Inhibition of HIF-1 DNA-Binding Activity

Hypoxia-Inducible Factor 1 (HIF-1) is a critical transcription factor for tumor adaptation to hypoxic environments.[4][5] It promotes angiogenesis, metabolic reprogramming, and metastasis.[4] **Echinomycin** potently inhibits HIF-1 by binding to DNA and blocking the ability



of the HIF-1α/HIF-1β heterodimer to bind to Hypoxia-Responsive Element (HRE) sequences in the promoters of its target genes, such as Vascular Endothelial Growth Factor (VEGF).[4][9] This inhibition is highly selective; **Echinomycin** does not affect the DNA binding of other transcription factors like AP-1 or NF-κB at similar concentrations.[9]



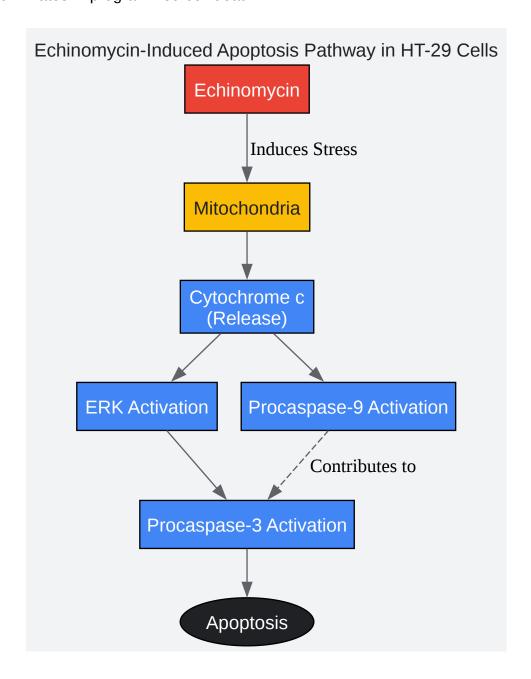
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Caption: **Echinomycin** blocks HIF-1 activity by preventing its binding to DNA.



Induction of Apoptosis via Cytochrome c-ERK-Caspase-3 Pathway

In human colon cancer cells (HT-29), **Echinomycin** has been shown to induce apoptosis through a specific signaling cascade.[10] This process involves the release of cytochrome c from the mitochondria, which subsequently leads to the activation of Extracellular signal-Regulated Kinase (ERK) and, ultimately, the executioner caspase-3.[10] The activation of this pathway culminates in programmed cell death.



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Caption: Signaling cascade for **Echinomycin**-induced apoptosis.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the structure and function of **Echinomycin**.

Protocol: X-ray Crystallography of Echinomycin-DNA Complex

This protocol is based on methods used to determine the high-resolution structure of **Echinomycin** bound to DNA duplexes.[11][12]

- Oligonucleotide Preparation: Synthesize and purify complementary DNA oligonucleotides containing a known **Echinomycin** binding site (e.g., 5'-CGTACG-3').
- Annealing: Dissolve single-strand oligonucleotides in an annealing buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0). Heat the solution to 95°C for 5 minutes and then cool slowly to room temperature over several hours to form the DNA duplex.
- Complex Formation: Incubate the annealed DNA duplex with Echinomycin (dissolved in DMSO) at a specific molar ratio (e.g., 1:1.2 DNA:drug) at 4°C for at least 24 hours to ensure complete binding.
- Crystallization: Use the vapor diffusion sitting-drop method. Pipette 1 μL of the DNA-drug complex solution and mix it with 1 μL of a reservoir solution (e.g., containing MPD, spermine, and various salts). Equilibrate the drop against 500 μL of the reservoir solution.
- Crystal Harvesting and Data Collection: Once crystals appear (typically days to weeks), harvest them using a cryo-loop and flash-cool in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
- Structure Determination: Process the diffraction data and solve the structure using molecular replacement or other phasing methods, followed by refinement to yield a high-resolution model of the complex.[11]



Protocol: HIF-1 DNA-Binding Inhibition Assay (ELISA-based)

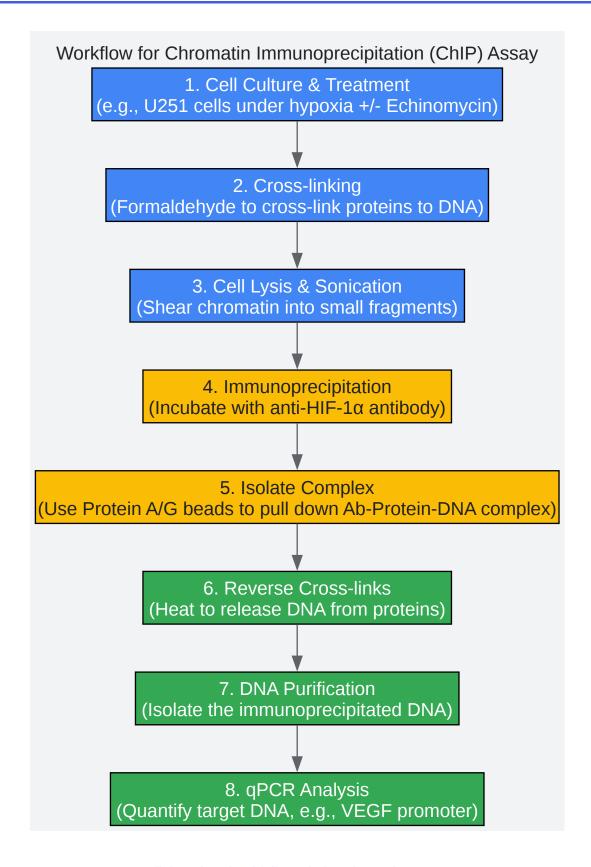
This protocol is adapted from a high-throughput screen used to identify inhibitors of HIF-1.[9]

- Plate Coating: Coat a 96-well high-binding plate with a double-stranded oligonucleotide containing a canonical Hypoxia-Responsive Element (HRE). Incubate overnight at 4°C.
- Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 5% non-fat milk in PBS) for 2 hours at room temperature.
- Binding Reaction: In a separate tube, pre-incubate recombinant HIF-1 α and HIF-1 β proteins with varying concentrations of **Echinomycin** (or control compound) in a binding buffer for 30 minutes at room temperature.
- Incubation: Add the protein-drug mixture to the washed and blocked HRE-coated plate.
 Incubate for 1 hour at room temperature to allow HIF-1 to bind to the HRE.
- Primary Antibody: Wash the plate and add a primary antibody against HIF-1α. Incubate for 1 hour.
- Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
- Detection: Wash the plate and add a TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm. A lower signal indicates inhibition of HIF-1 DNA binding.

Protocol: Chromatin Immunoprecipitation (ChIP) for HIF-1 Target Genes

This workflow verifies that **Echinomycin** inhibits HIF-1 binding to an endogenous gene promoter within cells.[9]





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Caption: Step-by-step workflow for the ChIP experimental protocol.



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